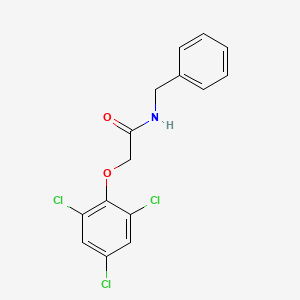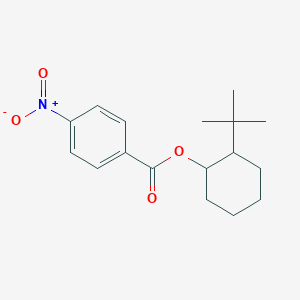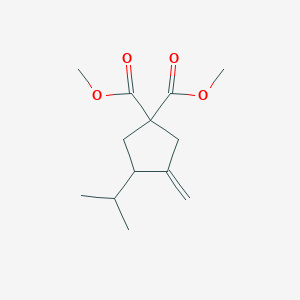![molecular formula C12H16ClN3O2S B11942789 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound with the molecular formula C12H16ClN3O2S and a molecular weight of 301.797 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves several steps. The general synthetic route includes the reaction of 3-chlorophenol with propanoyl chloride to form 3-chlorophenoxypropanoyl chloride. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
- 2-[2-(4-chlorophenoxy)propanoyl]-N-phenylhydrazinecarbothioamide
- 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
- 2-(3-(2,4-dichlorophenoxy)propanoyl)-N-phenylhydrazinecarbothioamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities . The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H16ClN3O2S |
|---|---|
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
1-[2-(3-chlorophenoxy)propanoylamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19) |
InChI-Schlüssel |
QUBVZHXTQULGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)



![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)







